molecular formula C10H16O4 B13028701 Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate

Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate

Cat. No.: B13028701
M. Wt: 200.23 g/mol
InChI Key: GVWGADAWRSJKLF-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxymethyl group, an oxo group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate typically involves the reaction of cyclohexanone with formaldehyde and ethyl chloroformate. The reaction proceeds through a series of steps, including nucleophilic addition, esterification, and oxidation. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(carboxymethyl)-4-oxocyclohexanecarboxylic acid.

    Reduction: Formation of Ethyl 1-(hydroxymethyl)-4-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate depends on its specific application. In drug development, it may act as a prodrug that undergoes enzymatic conversion to release the active compound. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors that mediate the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:

    Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.

    Cyclohexanone derivatives: Various derivatives with different substituents on the cyclohexane ring, each with unique reactivity and applications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 1-(hydroxymethyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O4/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h11H,2-7H2,1H3

InChI Key

GVWGADAWRSJKLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)CO

Origin of Product

United States

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